Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
Description
This compound (CAS: 1704081-91-3, MW: 431.33) features a tert-butyl carbamate-protected piperazine core linked via a carbamoyl group (CONH) to a para-substituted phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . Its structural design combines boronate functionality for Suzuki-Miyaura cross-coupling reactions with a carbamate-protected piperazine, enhancing solubility and metabolic stability in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-14-12-25(13-15-26)18(27)24-17-10-8-16(9-11-17)23-30-21(4,5)22(6,7)31-23/h8-11H,12-15H2,1-7H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNGVJAOBVIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borylation of Aromatic Precursors
The key intermediate, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate , is prepared by palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron.
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- Catalyst: Pd-based catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane or a mixture of toluene and ethanol/water
- Temperature: Typically 80 °C
- Atmosphere: Inert (nitrogen or argon)
- Time: Overnight or 4-5 hours depending on substrate and conditions
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- A mixture of bis(pinacolato)diboron (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), and the aryl triflate precursor (0.600 g, 1.81 mmol) in 1,4-dioxane (20 mL) is degassed and stirred under nitrogen at 80 °C overnight.
- After workup and purification by silica gel chromatography, the boronate ester is obtained in high yield (~93%) as an off-white solid.
Coupling with Piperazine Derivatives
- The boronate ester intermediate is coupled with piperazine or its derivatives bearing tert-butyl carbamate protection.
- The coupling is often facilitated by palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type).
Carbamate Deprotection and Further Functionalization
- Deprotection of the tert-butyl carbamate group to yield the free amine is achieved by treatment with hydrogen chloride (HCl) in 1,4-dioxane at room temperature for 2 hours.
- This step yields the corresponding piperazine salt as a white solid, with characteristic NMR signals confirming the structure.
Representative Experimental Data Table
Reaction Mechanism Insights and Notes
- The borylation step proceeds via oxidative addition of the aryl halide or triflate to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.
- The tert-butyl carbamate group protects the piperazine nitrogen atoms from undesired side reactions and can be selectively removed under acidic conditions.
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used as a Lewis acid catalyst in some transformations involving the boronate ester, facilitating further functional group modifications under mild conditions.
Summary of Key Research Findings
- The use of Pd-catalyzed borylation with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane is a robust and high-yielding method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto aromatic piperazine derivatives.
- Protection of piperazine nitrogen with tert-butyl carbamate is essential for synthetic flexibility and stability during multi-step syntheses.
- Deprotection using HCl in dioxane is efficient and yields the desired piperazine salts cleanly.
- The overall synthetic route provides access to this compound with yields ranging from 72% to over 90% depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's structure suggests potential for anticancer activity due to the presence of the boron moiety. Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that derivatives of this compound may enhance the efficacy of existing chemotherapeutics by acting synergistically against cancer cell lines .
Drug Delivery Systems
The piperazine and carbamate functionalities in the compound indicate its potential use in drug delivery systems. The ability to modify release rates and target specific tissues makes such compounds suitable for developing advanced drug formulations aimed at improving bioavailability and reducing side effects .
Organic Synthesis
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. Its unique boron-containing structure allows it to participate in various chemical reactions, including Suzuki coupling reactions, which are essential for constructing carbon-carbon bonds in complex organic molecules .
Synthesis of Novel Materials
The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties such as increased thermal stability and improved mechanical strength. Research has shown that boron-containing polymers exhibit unique optical and electronic properties that can be exploited in materials science .
Analytical Chemistry
Chromatographic Applications
Due to its unique chemical properties, tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate can be utilized in chromatographic techniques for separating and analyzing complex mixtures. Its stability under various conditions makes it an excellent candidate for high-performance liquid chromatography (HPLC) applications .
Environmental Chemistry
Boron Compounds in Environmental Studies
Boron compounds are increasingly being studied for their role in environmental chemistry, particularly concerning their interactions with biological systems and their potential environmental impact. This compound's stability and reactivity may provide insights into boron behavior in ecological systems, aiding in the development of environmental monitoring strategies .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
a) Linkage Type
- Carbamoyl (CONH) vs. In contrast, analogs like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS: 883738-19-0) feature a benzyl group, which increases lipophilicity and may alter pharmacokinetics . The carbamoyl group also impacts hydrolytic stability; electron-withdrawing effects may slightly destabilize the adjacent boronate ester compared to benzyl-linked analogs .
b) Substituent Position
- Para vs. Meta Boronate Placement: The target compound’s boronate is para to the carbamoyl group, optimizing steric accessibility for cross-coupling reactions .
c) Functional Group Modifications
- Trifluoromethyl Addition :
- tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate (CAS: N/A) incorporates a trifluoromethyl group , enhancing metabolic stability and altering electronic properties (MW: 488.34 vs. 431.33 for the target compound) .
Biological Activity
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H33BN2O6
- Molecular Weight : 452.38 g/mol
- CAS Number : 1042917-53-2
- IUPAC Name : this compound
This structure includes a piperazine ring and a boron-containing moiety which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing piperazine and boron moieties can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit specific kinases involved in cancer progression. The interaction of the piperazine ring with targets such as CDK6 has been noted to promote selectivity against certain cancer cell lines .
2. Enzyme Inhibition
The compound may act as an inhibitor of various enzymes. Preliminary studies suggest that it could inhibit tyrosine kinases like KIT and PDGFRA, which are implicated in certain cancers. These interactions are crucial since mutations in these kinases often lead to resistance against standard therapies .
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. The presence of the dioxaborolane moiety may enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .
4. Toxicity and Safety Profile
While exploring its biological activity, it is essential to consider the toxicity profile. Reports indicate that similar compounds can cause skin irritation and eye damage; thus, appropriate safety measures should be taken during handling .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- Step 1: Protection of the piperazine nitrogen using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., EtN in dichloromethane) .
- Step 2: Introduction of the boronic ester group via Suzuki-Miyaura coupling. For example, coupling a 4-iodophenyl intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh) as a catalyst and NaCO as a base in a mixed solvent system (e.g., THF/HO) .
- Optimization: Reaction yields improve with degassed solvents, controlled temperatures (60–80°C), and stoichiometric adjustments (1.2–1.5 equivalents of boronic ester).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- H/C NMR : To confirm the piperazine backbone, Boc group (δ ~1.4 ppm for tert-butyl), and aryl-boronic ester protons (δ ~7.5–8.0 ppm) .
- FT-IR : Peaks at ~1690–1720 cm (C=O stretch from carbamate) and ~1340 cm (B-O vibrations) .
- LCMS : To verify molecular ion peaks ([M+H] or [M+Na]) and purity (>95%) .
Q. What are the primary applications of this compound in academic research?
- Medicinal Chemistry : As a boronic ester-containing intermediate for Suzuki couplings to generate biaryl scaffolds in drug discovery .
- Protease Inhibition Studies : The piperazine-carbamate moiety may interact with enzyme active sites, enabling structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
- Issue : Discrepancies in dihedral angles or hydrogen bonding patterns between density functional theory (DFT) models and X-ray structures.
- Solution : Re-optimize computational parameters (e.g., solvent effects, basis sets) and validate with Hirshfeld surface analysis or electrostatic potential maps . For example, highlights X-ray diffraction studies to resolve piperazine ring puckering .
Q. What strategies mitigate hydrolysis of the boronic ester group during storage or reaction conditions?
- Storage : Use anhydrous solvents (e.g., THF, DMF) and store under inert gas (N/Ar) at –20°C .
- Reaction Design : Add molecular sieves or perform reactions under microwave-assisted conditions to minimize water exposure . Co-solvents like 1,4-dioxane enhance stability in aqueous Suzuki reactions .
Q. How can reaction yields be improved for challenging cross-couplings involving bulky aryl partners?
- Catalyst Screening : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., Pd(OAc)/XPhos) for sterically hindered substrates.
- Microwave Irradiation : Reduces reaction time (30–60 min vs. 24 h) and improves regioselectivity .
Q. What analytical methods are critical for detecting impurities in scaled-up syntheses?
- HPLC-MS : Identifies byproducts from incomplete Boc deprotection or boronic ester hydrolysis.
- B NMR : Quantifies boronic ester integrity (δ ~28–30 ppm for intact dioxaborolane) .
Methodological Challenges and Solutions
Q. How to address low solubility in polar solvents during biological assays?
- Co-solvent Systems : Use DMSO/HO mixtures (≤10% DMSO) or PEG-400 to enhance solubility .
- Prodrug Modifications : Replace the tert-butyl group with a more hydrophilic protecting group (e.g., acetyl) .
Q. What are the best practices for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.
- VCD Spectroscopy : Correlates vibrational circular dichroism with absolute configuration, validated by X-ray crystallography .
Data Interpretation and Conflict Resolution
Q. Q. How to reconcile conflicting H NMR data between synthetic batches?
Q. Why might LCMS show a higher molecular weight than expected?
- Likely Cause : Adduct formation (e.g., Na/K) or residual Pd catalyst.
- Remedy : Purify via preparative HPLC or treat with Chelex resin to remove metal contaminants .
Applications in Drug Discovery
Q. How does the boronic ester group enhance this compound’s utility in targeted therapies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
